An In-depth Technical Guide to the Chemical Properties of N-(2,6-dimethylphenyl)acetamide
An In-depth Technical Guide to the Chemical Properties of N-(2,6-dimethylphenyl)acetamide
Disclaimer: Due to the limited availability of specific data for "N-(3-amino-2,6-dimethylphenyl)acetamide," this technical guide focuses on the closely related and well-documented compound, N-(2,6-dimethylphenyl)acetamide . This compound serves as a representative model for understanding the chemical and physical properties of this class of molecules.
Introduction
N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetanilides. It is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the local anesthetic Lidocaine. Its chemical structure, featuring a substituted phenyl ring attached to an acetamide group, imparts specific physical and chemical properties that are of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological significance.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-(2,6-dimethylphenyl)acetamide are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General Chemical Properties
| Property | Value | Reference |
| IUPAC Name | N-(2,6-dimethylphenyl)acetamide | [1] |
| Synonyms | 2',6'-Acetoxylidide, N-Acetyl-2,6-dimethylaniline, 2',6'-Dimethylacetanilide | [1] |
| CAS Number | 2198-53-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to beige crystalline powder | [2] |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 178-184 °C | |
| Boiling Point | 316.8 ± 30.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 145.4 ± 24.6 °C | [3] |
| Solubility | Insoluble in water. Soluble in chloroform and methanol. |
Synthesis of N-(2,6-dimethylphenyl)acetamide
The most common laboratory synthesis of N-(2,6-dimethylphenyl)acetamide involves the acylation of 2,6-dimethylaniline with an acetylating agent, typically chloroacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis from 2,6-Dimethylaniline
Materials:
-
2,6-dimethylaniline
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Chloroacetyl chloride
-
Glacial acetic acid
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Sodium acetate solution (aqueous)
-
Water (cold)
-
Erlenmeyer flask
-
Graduated cylinders
-
Magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.
-
To this solution, add 2.0 mL of chloroacetyl chloride.
-
Immediately add 25 mL of a half-saturated aqueous sodium acetate solution. Precipitation of the amide product is typically instantaneous.
-
Stir the mixture thoroughly with 60 mL of cold water.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a few portions of cold water.
-
Press the product as dry as possible on the filter paper.
Logical Workflow for Synthesis
Spectral Data
The following tables summarize the key spectral data for the characterization of N-(2,6-dimethylphenyl)acetamide.
Table 3: Mass Spectrometry Data
| Ionization Method | m/z (relative intensity) | Reference |
| Electron Ionization (EI) | 163 (M+), 121, 91, 77, 65, 51 | [1] |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3290 | N-H stretch | |
| ~3050 | Aromatic C-H stretch | |
| ~2920 | Aliphatic C-H stretch | |
| ~1660 | C=O stretch (Amide I) | |
| ~1540 | N-H bend (Amide II) |
Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Reference Data for Similar Compounds)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~7.1-7.3 | m | Aromatic protons |
| ~4.2 | s | -CH₂Cl | |
| ~2.2 | s | Ar-CH₃ | |
| ¹³C NMR | ~164 | s | C=O |
| ~135 | s | Aromatic C (quaternary) | |
| ~128-129 | s | Aromatic CH | |
| ~43 | s | -CH₂Cl | |
| ~18 | s | Ar-CH₃ |
Biological Activity and Potential Signaling Pathways
While N-(2,6-dimethylphenyl)acetamide is primarily known as a synthetic intermediate, derivatives of acetamide have shown a range of biological activities. Research into related compounds suggests potential anti-inflammatory and analgesic properties.[6] The mechanism of action for many acetamide derivatives involves the modulation of inflammatory pathways.
A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of an acetamide derivative is presented below. This is a generalized representation and may not directly reflect the mechanism of N-(2,6-dimethylphenyl)acetamide itself.
Hypothetical Anti-Inflammatory Signaling Pathway
Safety and Handling
N-(2,6-dimethylphenyl)acetamide and its precursors should be handled with appropriate safety precautions in a laboratory setting.[7]
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8][9] Work in a well-ventilated area or under a fume hood.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Conclusion
N-(2,6-dimethylphenyl)acetamide is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable intermediate for the pharmaceutical industry. While its own biological activity is not extensively studied, the broader class of acetamide derivatives exhibits promising pharmacological potential, warranting further investigation into the specific mechanisms of action of compounds like N-(2,6-dimethylphenyl)acetamide. This technical guide provides a foundational understanding for researchers and professionals working with this and related molecules.
References
- 1. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]
- 2. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR [m.chemicalbook.com]
- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. aksci.com [aksci.com]
